8-Bromo-2-chloro-6-fluoroquinazolin-4-amine is a synthetic compound with the molecular formula and a molecular weight of approximately 276.49 g/mol. It belongs to the quinazoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. The compound features three halogen substituents: bromine at the 8-position, chlorine at the 2-position, and fluorine at the 6-position, which contribute to its unique chemical properties and potential biological activities. Its IUPAC name reflects these structural features, and it is classified under various identifiers such as CAS Number 956100-62-2 and PubChem ID 13785877.
These reactions are essential for modifying the compound's properties for various applications in medicinal chemistry and materials science.
The biological activity of 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine has been explored primarily in the context of medicinal chemistry. It has shown potential as a pharmacophore for developing new drugs targeting cancer and infectious diseases. The compound may exert its effects through inhibition of specific enzymes or receptors involved in disease pathways. Additionally, it serves as a valuable probe for studying biological pathways and molecular interactions, making it significant in both therapeutic and research settings .
The synthesis of 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine typically involves multi-step reactions starting from readily available precursors:
8-Bromo-2-chloro-6-fluoroquinazolin-4-amine has diverse applications across various fields:
Interaction studies involving 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine focus on its binding affinity to various biological targets. Research indicates that it may interact with specific enzymes or receptors, influencing cellular pathways relevant to disease mechanisms. These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine. Here are some notable examples:
Compound Name | Similarity | Key Differences |
---|---|---|
2-Chloro-6-fluoroquinazolin-4-amine | 0.81 | Lacks bromine substitution; only chlorine and fluorine present. |
8-Bromo-6-fluoroquinazolin-4-amine | 0.79 | Chlorine at position 2 is absent; retains bromine and fluorine. |
8-Bromo-2-chloroquinazolin-4-amine | 0.75 | Similar structure but lacks fluorine at position 6; only bromine and chlorine present. |
6-Bromo-2-chloroquinazolin-4-amine | 0.88 | Different halogen positioning; retains similar reactivity due to bromine presence. |
7-Bromo-2-chloroquinazolin-4-amine | 0.88 | Similar halogen substitutions but different positioning affecting reactivity. |
The uniqueness of 8-Bromo-2-chloro-6-fluoroquinazolin-4-amine lies in its specific combination of halogens at defined positions, which may confer distinct chemical reactivity and biological activity compared to its analogs .